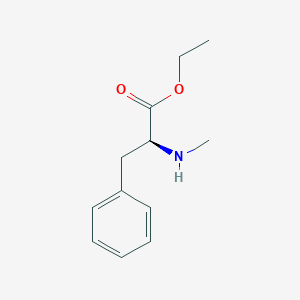
ethyl (2S)-2-(methylamino)-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-(methylamino)-3-phenylpropanoate is a chiral compound with significant importance in various fields of chemistry and biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-(methylamino)-3-phenylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to ensure precise control over reaction conditions .
化学反応の分析
Types of Reactions
Ethyl (2S)-2-(methylamino)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl (2S)-2-(methylamino)-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of various chemical products and intermediates.
作用機序
The mechanism of action of ethyl (2S)-2-(methylamino)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Ethyl (2S)-2-(methylamino)-3-phenylpropanoate can be compared with other similar compounds, such as:
- Ethyl (2S)-2-(ethylamino)-3-phenylpropanoate
- Ethyl (2S)-2-(dimethylamino)-3-phenylpropanoate
- Ethyl (2S)-2-(isopropylamino)-3-phenylpropanoate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific methylamino group, which imparts distinct reactivity and biological activity .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
ethyl (2S)-2-(methylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3/t11-/m0/s1 |
InChIキー |
YFCBBIWXYBRHCL-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC |
正規SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


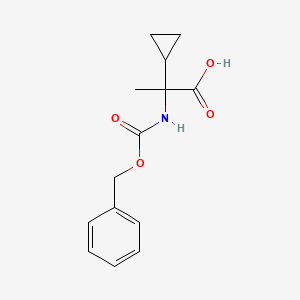

![1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B13479054.png)
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13479058.png)
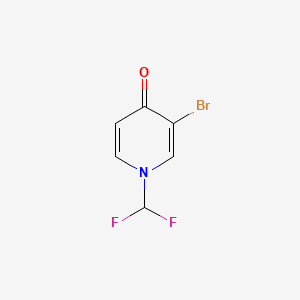
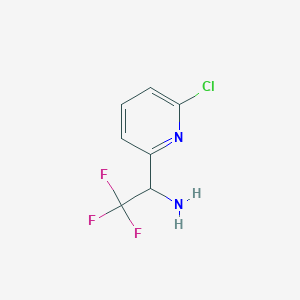
![Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate](/img/structure/B13479076.png)
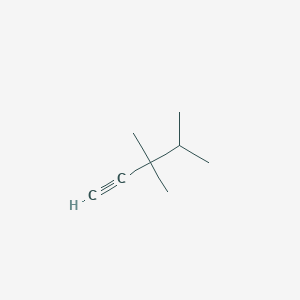
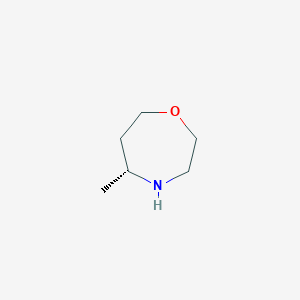

![3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid](/img/structure/B13479108.png)

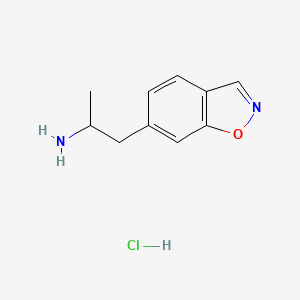
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)
